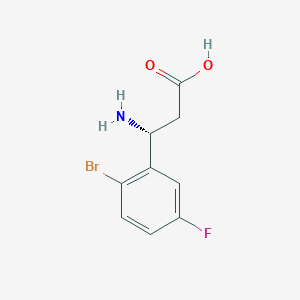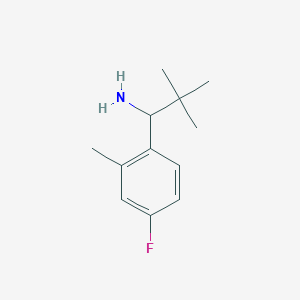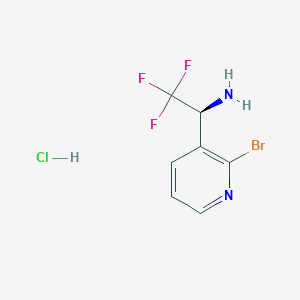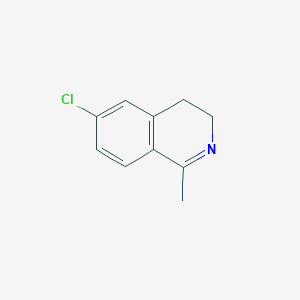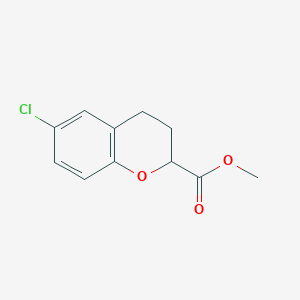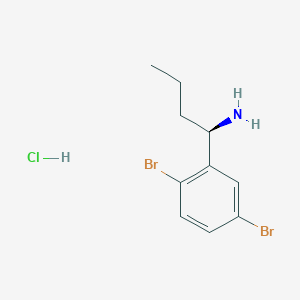![molecular formula C21H28N2O4 B13031835 Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13031835.png)
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[55]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method involves the use of wet palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under an argon atmosphere, with the compound dissolved in tetrahydrofuran (THF). The reaction mixture is stirred at 40°C for 40 hours under a pressure of 45 psi .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, vary depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 9-benzyl-1-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and tert-butyl groups.
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
tert-butyl 3-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C21H28N2O4/c1-20(2,3)27-19(26)22-11-9-21(10-12-22)13-17(24)23(18(25)14-21)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
InChI Key |
RZMXBAKWLWAOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C(=O)C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)


![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
